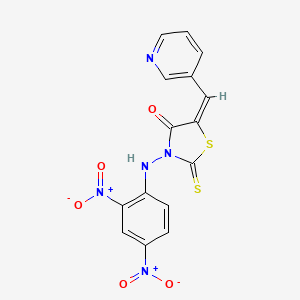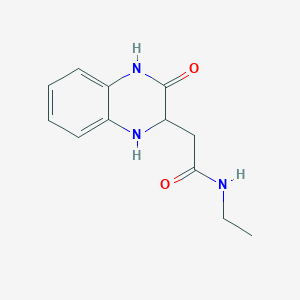![molecular formula C18H17BrN2O3 B2805837 8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 688343-23-9](/img/structure/B2805837.png)
8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C18H17BrN2O3 and its molecular weight is 389.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
This compound is typically synthesized via a multi-component condensation reaction known as the Biginelli reaction. For instance, Sedova et al. (2017) explored the unexpected transformations of a closely related compound, highlighting its isomerization in DMSO solution and deacetylation in boiling ethanol in the presence of HCl. This research showcases the compound's reactive nature and potential for yielding various derivatives through chemical transformations, which could be pivotal for further applications in material science or as intermediates in pharmaceutical synthesis Sedova, V. F., Krivopalov, V. P., & Shkurko, O. P. (2017). Unexpected transformations of 11-acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one(thione). Chemistry of Heterocyclic Compounds, 53, 1163-1166..
Potential Biological Activities
While direct studies on the biological activities of this specific compound are limited, research on structurally related compounds provides insight into potential applications. For example, Lee et al. (2010) designed and synthesized oxadiazoline analogs of combretastatin A-4, demonstrating potent antiproliferative activities against multiple cancer cell lines. These findings suggest that modifications to the oxadiazocine core, similar to the one present in the compound , could yield derivatives with significant biological activities, potentially useful in chemotherapeutic applications Lee, L., Robb, L. M., Lee, M. S., Davis, R. S., Mackay, H., Chavda, S., Babu, B., O'Brien, E., Risinger, A., Mooberry, S., & Lee, M. (2010). Design, synthesis, and biological evaluations of 2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoline analogs of combretastatin-A4. Journal of Medicinal Chemistry, 53 1, 325-34..
Crystallographic and Structural Analysis
The structural and crystallographic analysis of related compounds can provide valuable information about the spatial arrangement and potential reactivity of the target compound. For instance, Gumus et al. (2019) performed a crystal structure and Hirshfeld surface analysis of two methanobenzo[g][1,2,4]triazolo[1,5-c][1,3,5]oxadiazocine derivatives, shedding light on the intermolecular interactions and stability of such frameworks. This knowledge is crucial for understanding the chemical and physical properties of the compound , which could influence its applications in material science or as a ligand in coordination chemistry Gumus, M. K., Kansız, S., Ataol, C. Y., Dege, N., & Fritsky, I. (2019). Crystal structure and Hirshfeld surface analysis of two 5,11-methanobenzo[g][1,2,4]triazolo[1,5-c][1,3,5]oxadiazocine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 75, 492 - 498..
Properties
IUPAC Name |
4-bromo-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-18-10-15(14-9-11(19)3-8-16(14)24-18)20-17(22)21(18)12-4-6-13(23-2)7-5-12/h3-9,15H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMOQEWUHPBHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2805757.png)
![3-benzyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2805760.png)
![(3S,5R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2805761.png)



![2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2805768.png)


![6-(1,4-Diazepan-1-yl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805773.png)
![[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine](/img/structure/B2805775.png)

